3,6'-Dichloro-6H-[1,3'-bipyridazin]-6-one
Overview
Description
3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one is a chemical compound belonging to the class of bipyridazines This compound is characterized by the presence of two chlorine atoms and a pyridazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product.
Industrial Production Methods: Industrial production of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent product quality and yield. The use of advanced purification techniques further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridazinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of RNA polymerase, affecting transcription processes in cells .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Used as an intermediate in synthetic chemistry and pharmaceutical applications.
Dichloro(methyl)phenylsilane: Utilized as a silylating agent in organic synthesis.
Uniqueness: 3,6’-Dichloro-6H-[1,3’-bipyridazin]-6-one is unique due to its specific bipyridazinone structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-chloro-2-(6-chloropyridazin-3-yl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4O/c9-5-1-3-7(12-11-5)14-8(15)4-2-6(10)13-14/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFBOVNFYVRSAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=O)C=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290805 | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1945-76-2 | |
Record name | NSC71102 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC71102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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